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This document provides a detailed guide for integrating the CAP3 DNA sequence assembly
program into bioinformatics workflows. CAP3 is a robust and widely used tool for assembling
DNA sequences, particularly effective for Sanger sequencing reads and expressed sequence
tags (ESTs).[1][2][3] It features algorithms for clipping low-quality 5' and 3' ends of reads,
utilizing base quality values, and employing forward-reverse constraints to improve assembly
accuracy and correct errors.[4][5][6][7]

Introduction to CAP3

CAP3 (Contig Assembly Program, 3rd generation) is a command-line tool designed for de novo
assembly of DNA sequences. It excels in smaller-scale assembly projects and is recognized for
producing highly accurate consensus sequences.[1][6] The program's algorithm operates in
three main phases:

e Preprocessing and Overlap Computation: Poor quality regions at the 5' and 3' ends of reads
are identified and clipped.[4][5][6] The program then calculates overlaps between reads,
identifying and removing false positives.[4]

o Contig Formation: Reads are progressively joined to form contigs based on the strength of
their overlap scores.[4] Forward-reverse constraints, often derived from paired-end
sequencing, are used to correct misassemblies and link contigs into scaffolds.[4][5][7][8]
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e Consensus Generation: A multiple sequence alignment of the reads within each contig is
constructed to compute a consensus sequence.[4][5] Base quality values are used to
determine the most likely base at each position, enhancing the accuracy of the final
sequence.[4][5][7]

General Bioinformatics Workflow for Sequence
Assembly

Integrating CAP3 into a broader bioinformatics pipeline typically involves pre-processing of raw
sequence data and post-assembly analysis of the generated contigs.
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Caption: A general workflow for sequence assembly using CAP3.

Protocols for CAP3 Integration
Protocol 1: Installation and Setup

CAP3 is available as a pre-compiled binary for various operating systems.
» Download: Obtain the appropriate CAP3 executable from its official distribution website.
» Permissions: Make the downloaded file executable.

o Environment: For ease of use, move the executable to a directory included in your system's
PATH (e.g., /usr/local/bin), or add its location to your shell's configuration file (e.g., .bashrc or

.zshrc).

Protocol 2: Data Preparation

CAP3 requires specific input file formats.

e Sequence File (Required):
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o Format: A standard FASTA file containing the DNA reads to be assembled.[4][5][8]
o Naming Convention: Let's assume the file is named my_reads.fasta.

e Quality File (Optional):
o Format: A FASTA-like file containing base quality scores (Phred scores).[4][5][8]

o Naming Convention: Must be named identically to the sequence file but with a .qual
extension (e.g., my_reads.qual).[4][5][8]

o Constraint File (Optional):

o Format: A text file specifying forward-reverse constraints for paired-end reads.[4][5][8]
Each line should be in the format: ReadA ReadB MinDistance MaxDistance.[4][5]

o Naming Convention: Must be named identically to the sequence file but with a .con
extension (e.g., my_reads.con).[4][5][8]

Protocol 3: Running CAP3

The basic command-line execution of CAP3 is straightforward.
Basic Command:

This command assembles the sequences in my_reads.fasta and redirects the standard output,
which contains detailed assembly information, to my_reads.fasta.cap.out.[1][8]

Command with Options: CAP3 provides several options to customize the assembly process.

This command runs the assembly with a minimum overlap percent identity of 95% (-p 95), a
minimum overlap length of 40 bp (-0 40), and a maximum overhang percent length of 20 (-h
20).

Key Command-Line Options
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Option Description Default Value

Overlap percent identity cutoff.

-p 90
[21[°]

-0 Overlap length cutoff (bp).[2][9] 40
Maximum overhang percent

h 20
length.[8]

Overlap similarity score cutoff.
-s 250

[2]

Base quality cutoff for clipping.
[21[7]

Maximum gap length in

overlaps.[2][8]

Consider reads in reverse
orientation (1=Yes, 0=N0).[3]

Interpreting CAP3 Output

CAP3 generates several output files that provide a comprehensive summary of the assembly.

[1](8]

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://ugene.net/docs/workflow-designer/workflow-elements/dna-assembly/assembly-sequences-with-cap3/
https://usegalaxy.eu/root?tool_id=cap3
https://ugene.net/docs/workflow-designer/workflow-elements/dna-assembly/assembly-sequences-with-cap3/
https://usegalaxy.eu/root?tool_id=cap3
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://ugene.net/docs/workflow-designer/workflow-elements/dna-assembly/assembly-sequences-with-cap3/
https://ugene.net/docs/workflow-designer/workflow-elements/dna-assembly/assembly-sequences-with-cap3/
http://hpc.loni.org/docs/compbio/cap3.php
https://ugene.net/docs/workflow-designer/workflow-elements/dna-assembly/assembly-sequences-with-cap3/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://hcc.unl.edu/docs/applications/app_specific/bioinformatics_tools/removing_detecting_redundant_sequences/cap3/
http://www.hpc.lsu.edu/docs/compbio/cap3.php
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Methodological & Application

Check Availability & Pricing

Filename Suffix

Content

.cap.contigs

A FASTA file containing the consensus

sequences of the assembled contigs.[1][8]

.cap.singlets

A FASTA file of the reads that were not

assembled into any contig.[1][8]

.cap.contigs.qual

Quality scores for the consensus sequences in
the .cap.contigs file.[8][10]

Assembly data in ACE format, which can be

.cap.ace . L .
visualized in viewers like Consed.[4][8]
Additional information about the assembly,

.cap.info including corrections made using constraints.[1]
[8]

stdout Detailed assembly results in CAP format.[4][8]

Advanced Workflow: Assembly with Quality Scores

and Constraints

For higher accuracy, especially with paired-end Sanger data, incorporating quality and

constraint files is recommended.
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Caption: Advanced CAP3 workflow with optional input files.

Protocol 4: Generating and Using a Constraint File

If you have paired-end reads with a known insert size range, you can generate a .con file to
guide the assembly.

+ Naming Convention: Ensure your paired-end reads have consistent naming (e.g., readl.F
and read1l.R). CAP3 often uses the substring before the first dot to identify pairs.[8]

+ Create the File: Manually or with a script, create the .con file. For an insert size of 2000-3000
bp, a line might look like this:

Note: The distance range should be wider than the insert size to account for the clipping of
read ends by CAP3.[7]
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o Execution: Place the my_reads.con file in the same directory as my_reads.fasta and run
CAP3 as usual. CAP3 will automatically detect and use this file.[4][5][8]

Conclusion

CAP3 remains a valuable tool for de novo assembly in various bioinformatics applications, from
single gene assembly to EST clustering. By following these protocols, researchers can
effectively integrate CAP3 into their data analysis pipelines, leveraging its features for clipping,
quality score utilization, and forward-reverse constraints to produce high-quality assemblies. Its
straightforward command-line interface and well-documented output formats facilitate its
inclusion in automated workflows for genomics and drug discovery research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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